molecular formula C8H12O4 B15090808 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid CAS No. 99902-66-6

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid

Cat. No.: B15090808
CAS No.: 99902-66-6
M. Wt: 172.18 g/mol
InChI Key: CBUWPZJLBKWKCP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid is a bicyclic compound featuring a dioxolane ring fused with a carboxylic acid group. The structure includes a vinyl substituent at the 5-position and two methyl groups at the 2-position of the dioxolane ring. Its vinyl group may confer reactivity in polymerization or cycloaddition reactions, distinguishing it from other dioxolane derivatives.

Properties

IUPAC Name

5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-5-6(7(9)10)12-8(2,3)11-5/h4-6H,1H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWPZJLBKWKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543561
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99902-66-6
Record name 4,5-Dideoxy-2,3-O-(1-methylethylidene)pent-4-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a vinylating agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid, highlighting differences in substituents, synthesis, and biological/physical properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
This compound 2: -CH₃; 5: -CH₂CH₂ C₈H₁₂O₅ Reactive vinyl group; potential for polymerization or chiral MOF construction
2-t-Butyl-4-methyl-5-oxo-[1,3]dioxolane-4-carboxylic acid 2: -C(CH₃)₃; 4: -CH₃; 5: ketone C₁₀H₁₆O₅ No reported biological activities; higher steric hindrance due to t-butyl group
2,2-Dimethyl-5-phenyl-[1,3]dioxolane-4-carboxylic acid tert-butyl ester 5: -Ph; 4: -COO-t-Bu C₁₈H₂₄O₅ Enhanced lipophilicity; used in Brook rearrangement reactions
(4r,5r)-5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid 5: -COOCH₃; stereochemistry defined C₈H₁₂O₆ Chiral linker for enantioselective metal-organic frameworks (MOFs)
2,2-Dimethyl-4-oct-1-ynyl-5-phenyl-[1,3]dioxolane-4-carboxylic acid n-butyl ester 4: -C≡C-C₆H₁₃; 5: -Ph; 4: -COO-n-Bu C₂₄H₃₂O₅ Alkyne functionality enables click chemistry; ester group improves solubility
Key Structural and Functional Differences:

Substituent Effects: The vinyl group in the target compound contrasts with phenyl, t-butyl, or alkyne groups in analogs. This group enhances reactivity in radical or addition reactions compared to inert substituents like methyl or t-butyl .

Synthetic Utility: Esters (e.g., tert-butyl or n-butyl) are common in intermediates for coupling reactions, as seen in and . The free carboxylic acid in the target compound may serve as a hydrogen-bond donor in MOF assembly . The Brook rearrangement () utilizes dioxolane esters for carbon-carbon bond formation, but the vinyl variant’s applicability remains unexplored.

The absence of activity data for the vinyl derivative highlights a research gap compared to well-studied compounds like caffeic acid () or palmitic acid ().

Physical Properties: Lipophilicity: Esters (e.g., n-butyl in ) exhibit higher logP values than carboxylic acids, affecting membrane permeability and ADME profiles .

Biological Activity

2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid (CAS Number: 99902-66-6) is a compound with significant potential in various biological applications. Its unique structural properties allow it to participate in diverse chemical reactions, making it a candidate for drug delivery systems and other therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula : C₈H₁₂O₄
Molecular Weight : 172.18 g/mol
Structural Formula : Structural Formula

The compound features a dioxolane ring, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight172.18 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

The biological activity of this compound can be attributed to several mechanisms:

  • Protonation and Drug Release : The compound can undergo protonation in acidic environments, facilitating the release of therapeutic agents from drug delivery systems (DDS) designed using this compound .
  • Cellular Uptake : Studies indicate that DDS utilizing this compound exhibit enhanced cellular uptake in cancer cells, particularly HepG2 liver tumor cells, leading to increased cytotoxicity .

Study on Drug Delivery Systems

A recent study investigated the use of this compound in smart drug delivery systems. The findings revealed that the compound could effectively encapsulate drugs and release them in response to pH changes typical of tumor microenvironments:

  • Cell Line Used : HepG2 (liver cancer cells)
  • Concentration : 20 mg/L
  • Results : Cell viability decreased to less than 20% after 48 hours of incubation with the DDS containing the compound .

Applications in Therapeutics

The compound's ability to enhance drug solubility and bioavailability makes it a promising candidate for various therapeutic applications:

  • Anticancer Agents : Its incorporation into polymeric micelles has shown potential in targeting cancer cells while minimizing effects on healthy tissues.
  • Biocompatibility : Preliminary studies suggest that formulations containing this compound exhibit favorable biocompatibility profiles, making them suitable for further development in clinical settings .

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,2-dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include bond angles (e.g., O3–C4–C8 = 110.86°, C7–C4–C8 = 112.14°) and torsional angles (e.g., O1–C1–C2–C5 = 22.55°), which validate the dioxolane ring geometry and vinyl group orientation . Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data should be resolved by refining crystallographic models using software like SHELXL.

Q. What synthetic strategies are effective for preparing this compound, and how are side products minimized?

  • Methodological Answer : The synthesis involves protecting group strategies for the carboxylic acid moiety and controlled vinylation. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of the dioxolane ring.
  • Monitoring reaction progress via HPLC to detect intermediates like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, a common side product during cyclization .
  • Optimizing temperature (e.g., 0–5°C) to suppress polymerization of the vinyl group.

Advanced Research Questions

Q. How does the vinyl group’s stereoelectronic properties influence reactivity in cycloaddition reactions?

  • Methodological Answer : The vinyl group’s orientation (C1–C2–C5 angle = 108.49°, C5–C2–C6 angle = 118.48°) impacts its participation in Diels-Alder reactions. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can predict regioselectivity by analyzing frontier molecular orbitals. Experimental validation via NMR kinetics (e.g., monitoring diene consumption) is critical to resolve contradictions between theoretical and observed outcomes .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodological Answer : For example, crystallographic data (e.g., O4–C4–C7 = 170.04°) may reveal unexpected puckering in the dioxolane ring, conflicting with gas-phase DFT models. To address this:

  • Perform variable-temperature XRD to assess thermal motion effects.
  • Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice, which are absent in computational simulations .

Q. What methodologies optimize the synthesis of derivatives like anhydrides or esters while preserving stereochemical integrity?

  • Methodological Answer :

  • Anhydride Formation : React the carboxylic acid with acetic anhydride under catalytic H2SO4, monitoring via IR spectroscopy for carbonyl stretching (∼1800 cm⁻¹). Crystal structure data (e.g., C25–O8–C17–O9 = −55.71°) confirm anhydride geometry .
  • Esterification : Use Mitsunobu conditions (DIAD, Ph3P) to retain configuration at chiral centers. Analyze diastereomer ratios via chiral HPLC.

Q. How can reaction path search methods (e.g., artificial force-induced reaction, AFIR) predict novel transformations involving this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., GRRM17 software) to map potential energy surfaces for reactions like vinyl group functionalization. Pair computational predictions with high-throughput screening (e.g., robotic liquid handlers) to validate pathways. ICReDD’s integrated approach, combining computation and experiment, reduces trial-and-error inefficiencies .

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